N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3,4-Dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a 1-methylpyrazolo[3,4-d]pyrimidin-4-amine core substituted with a 3,4-dichlorophenyl group. The dichlorophenyl moiety enhances hydrophobicity and binding affinity to target proteins, while the pyrazolopyrimidine scaffold mimics purine bases, enabling interactions with ATP-binding pockets in kinases .
Key physicochemical properties include a molecular formula of C₁₃H₁₀Cl₂N₅ and a molecular weight of 307.16 g/mol. Its hydrochloride salt form (yield: 57%) has been synthesized via coupling reactions involving 5-amino-3-(3,4-dichlorophenyl)-indazole and chlorinated intermediates, as reported in NMR-based studies .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5/c1-19-12-8(5-17-19)11(15-6-16-12)18-7-2-3-9(13)10(14)4-7/h2-6H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSKIFKYZSHXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324219 | |
| Record name | N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869072-81-1 | |
| Record name | N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of hydrazonyl bromides with active methylene compounds. For example, hydrazonyl bromides can react with dibenzoylmethane, acetylacetone, ethyl acetoacetate, phenacyl cyanide, acetoacetanilide, ethyl cyanoacetate, cyanoacetamide, and malononitrile to form the corresponding pyrazole derivatives . These pyrazole derivatives can then undergo cyclization reactions with formamide, formic acid, and triethyl orthoformate to yield pyrazolo[3,4-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents and conditions used in these reactions include formamide, formic acid, triethyl orthoformate, and various oxidizing and reducing agents. Major products formed from these reactions include pyrazolo[3,4-d]pyrimidine derivatives with different substituents.
Scientific Research Applications
Case Studies
A study evaluated the cytotoxic effects of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.12 | Induction of apoptosis |
| MCF-7 | 3.45 | Cell cycle arrest at G0/G1 phase |
| HepG2 | 6.78 | Inhibition of cell proliferation |
These results suggest its potential as a lead compound for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against various bacterial strains. The mechanisms include:
- Inhibition of Bacterial Enzymes : Disruption of essential enzymatic functions in bacteria.
- Cell Membrane Disruption : Compromising the integrity of bacterial cell membranes.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo Core : The initial step involves the condensation of appropriate precursors.
- Substitution Reactions : Introduction of the 3,4-dichlorophenyl group through nucleophilic substitution.
- Purification : Final product purification is conducted using chromatography techniques to ensure high purity for biological testing.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, the compound prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This leads to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit structural diversity, primarily through substitutions on the phenyl ring or the pyrazolo core. Below is a detailed comparison:
Structural Modifications and Substituents
Biological Activity
N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H9Cl2N5
- Molecular Weight : 276.13 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its role in various biological activities including anti-cancer and anti-inflammatory properties.
This compound exerts its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial activity against gram-positive bacteria and mycobacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antibacterial | Effective against Staphylococcus aureus | |
| Anti-inflammatory | Reduces cytokine production in vitro |
Case Studies
-
Anticancer Research :
A study evaluated the efficacy of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range. The compound was particularly effective against breast and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent . -
Antimicrobial Studies :
In a comparative study of various pyrazolo compounds, this compound demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin and isoniazid. It showed submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new antibiotic candidate . -
Inflammation Modulation :
Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in activated macrophages, highlighting its therapeutic potential in treating inflammatory diseases .
Q & A
Q. Methodological Focus
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) and detect degradation .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 348.03 for C₁₃H₁₀Cl₂N₅) .
- Stability studies : Accelerated thermal stress (40°C/75% RH) monitored via TGA/DSC to identify decomposition thresholds .
How can pharmacokinetic properties be improved through structural modifications?
Advanced Research Question
- Lipophilicity reduction : Replace dichlorophenyl with hydrophilic groups (e.g., pyridinyl) to lower logP, improving aqueous solubility .
- Metabolic stability : Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation .
- Blood-brain barrier penetration : Incorporate N-(tetrahydro-2H-pyran-4-yl)methyl substituents, as seen in CNS-penetrant analogs .
What experimental designs are recommended for in vivo efficacy assessment?
Advanced Research Question
- Xenograft models : Implant TNBC cell lines (e.g., MDA-MB-231) into immunodeficient mice, administering the compound orally (10–50 mg/kg/day) .
- Toxicity profiling : Monitor body weight, organ histopathology, and serum biomarkers (ALT/AST) .
- Pharmacokinetics : Measure plasma concentration-time profiles using LC-MS/MS to calculate AUC and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
